molecular formula C10H11ClO3 B8729160 2-Chloroethyl 4-methoxybenzoate CAS No. 5452-06-2

2-Chloroethyl 4-methoxybenzoate

Cat. No.: B8729160
CAS No.: 5452-06-2
M. Wt: 214.64 g/mol
InChI Key: SAFHVWHCNOMBFE-UHFFFAOYSA-N
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Description

2-Chloroethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, featuring a chloroethyl group (-CH2CH2Cl) as the esterifying alcohol.

Properties

CAS No.

5452-06-2

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloroethyl 4-methoxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-5H,6-7H2,1H3

InChI Key

SAFHVWHCNOMBFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Compounds for Comparison :

  • Methyl 4-methoxybenzoate (4-MeO-Bz-OCH3): Lacks the chloroethyl group but shares the methoxybenzoate backbone.
  • 2-(4-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate : Features a ketone-linked chlorophenyl group instead of chloroethyl .
  • Methyl 4-chlorobenzoate : Replaces methoxy with a chloro group on the aromatic ring .

Structural Insights :

  • The methoxy group at the para position stabilizes the aromatic ring via resonance, enhancing electron density at the carbonyl oxygen, which may influence reactivity .
Table 1: Structural Comparison
Compound Substituent on Benzoate Ester Group Key Functional Groups
2-Chloroethyl 4-MeO-Bz 4-OCH3 -OCH2CH2Cl Methoxy, Chloroethyl
Methyl 4-MeO-Bz 4-OCH3 -OCH3 Methoxy
2-(4-Cl-Ph)-2-oxoethyl 4-MeO-Bz 4-OCH3 -OCH2CO-C6H4Cl Methoxy, Chlorophenyl, Ketone
Methyl 4-Cl-Bz 4-Cl -OCH3 Chloro

Physicochemical Properties

Solubility and Lipophilicity:
  • 2-Chloroethyl 4-MeO-Bz : Predicted to have higher lipophilicity (log P ~2.5–3.0) than methyl esters (log P ~1.5–2.0) due to the chloroethyl chain .
  • Methyl 4-MeO-Bz : Exhibits moderate water solubility (0.1–1 mg/mL) due to the polar methoxy group .
  • Methyl 4-Cl-Bz : Lower solubility than methoxy analogs due to the hydrophobic chloro substituent .
Thermal Stability:
  • Lanthanide complexes of 4-MeO-Bz decompose at 200–300°C, suggesting the methoxybenzoate backbone is thermally stable .
  • Chloroethyl esters may undergo thermal degradation at lower temperatures (~150°C) due to C-Cl bond cleavage .

Chemical Reactivity

  • Alkylation Potential: The 2-chloroethyl group in nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergoes hydrolysis to form reactive intermediates capable of DNA alkylation .
  • Hydrolysis : Esters with electron-withdrawing groups (e.g., chloro) hydrolyze faster than methoxy-substituted analogs. However, the methoxy group in 2-Chloroethyl 4-MeO-Bz may slow hydrolysis compared to methyl 4-Cl-Bz .
Antioxidant Activity:
  • Methyl 4-MeO-Bz shows the highest antioxidant activity among benzoate derivatives (IC50: 0.5 mg/mL), attributed to the electron-donating methoxy group .
Cytotoxicity and Therapeutic Potential:
  • Nitrosoureas with 2-chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit antitumor activity via DNA alkylation .

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